molecular formula C12H11N3O3 B6283296 4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid CAS No. 16100-49-5

4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid

Cat. No. B6283296
CAS RN: 16100-49-5
M. Wt: 245.2
InChI Key:
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Description

“4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 16100-49-5 . Its IUPAC name is 4-(4-methoxyanilino)-5-pyrimidinecarboxylic acid . The compound has a molecular weight of 245.24 .


Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, has been a subject of research . A variety of methods have been described for the synthesis of pyrimidines . For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)15-11-10(12(16)17)6-13-7-14-11/h2-7H,1H3,(H,16,17)(H,13,14,15) .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 245.24 .

Mechanism of Action

While the specific mechanism of action for “4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid” is not mentioned in the search results, it is known that many pyrimidines exhibit potent anti-inflammatory effects . These effects are often attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Future Directions

Research on pyrimidines, including “4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid”, continues to be an active area of study . Future directions may include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid involves the reaction of 4-amino-2-methoxypyrimidine-5-carboxylic acid with 4-methoxyaniline.", "Starting Materials": [ "4-amino-2-methoxypyrimidine-5-carboxylic acid", "4-methoxyaniline", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Dissolve 4-amino-2-methoxypyrimidine-5-carboxylic acid in ethanol.", "Add sodium hydroxide to the solution and stir until dissolved.", "Dissolve 4-methoxyaniline in ethanol.", "Add the 4-methoxyaniline solution to the 4-amino-2-methoxypyrimidine-5-carboxylic acid solution and stir for several hours.", "Acidify the reaction mixture with hydrochloric acid.", "Filter the resulting solid and wash with water.", "Dry the product under vacuum to obtain 4-[(4-methoxyphenyl)amino]pyrimidine-5-carboxylic acid." ] }

CAS RN

16100-49-5

Molecular Formula

C12H11N3O3

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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